REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([OH:5])[C:3]#[N:4].[Cl:7][CH2:8][CH2:9]O.CC(C)=O>O.[Cl-].[Cl-].[Zn+2]>[Cl:7][CH2:8][CH2:9][O:5][C:2]([CH3:6])([CH3:1])[C:3]#[N:4] |f:4.5.6|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
|
Quantity
|
124.9 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
352.3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 h at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, nitrogen inlet-outlet
|
Type
|
CUSTOM
|
Details
|
the temperature below 32° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 32° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 30-35° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (1×440 mL and 1×220 mL)
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 extracts were washed with 0.5M sodium bicarbonate (330 mL)
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford crude product (109 g)
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation (10 mm Hg)
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 60-80° C. was collected
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |